molecular formula C16H17NO4S B13689442 Methyl 2-Methyl-3-(4-methylphenylsulfonamido)benzoate

Methyl 2-Methyl-3-(4-methylphenylsulfonamido)benzoate

Cat. No.: B13689442
M. Wt: 319.4 g/mol
InChI Key: RHIIULRYLSHWDP-UHFFFAOYSA-N
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Description

Methyl 2-Methyl-3-(4-methylphenylsulfonamido)benzoate is an organic compound with the molecular formula C16H17NO4S and a molecular weight of 319.37 g/mol It is a benzoate ester derivative, characterized by the presence of a sulfonamide group attached to a methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Methyl-3-(4-methylphenylsulfonamido)benzoate typically involves the esterification of 2-Methyl-3-(4-methylphenylsulfonamido)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Methyl-3-(4-methylphenylsulfonamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-Methyl-3-(4-methylphenylsulfonamido)benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-Methyl-3-(4-methylphenylsulfonamido)benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-Methyl-3-(4-methylphenylsulfonamido)benzoate is unique due to the specific positioning of the methyl and sulfonamide groups on the benzoate ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

methyl 2-methyl-3-[(4-methylphenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-11-7-9-13(10-8-11)22(19,20)17-15-6-4-5-14(12(15)2)16(18)21-3/h4-10,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIIULRYLSHWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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